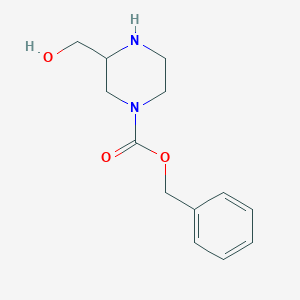

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLJXEXNZWQHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373870 | |

| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191739-40-9 | |

| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191739-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable intermediate in drug development and medicinal chemistry. The synthesis is presented as a three-step process, commencing with the preparation of a key chiral intermediate, (R)-1-Boc-3-hydroxymethylpiperazine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine: This initial step involves the formation of the chiral piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms. This method utilizes readily available starting materials and provides a high yield of the desired intermediate.

-

Boc Deprotection: The Boc group is removed from (R)-1-Boc-3-hydroxymethylpiperazine under acidic conditions to yield (R)-3-(hydroxymethyl)piperazine.

-

N-Benzyloxycarbonylation: The final step involves the selective protection of the less sterically hindered nitrogen of (R)-3-(hydroxymethyl)piperazine with a Cbz (benzyloxycarbonyl) group to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

This protocol is adapted from the method described in patent CN114349711B[1].

Materials:

-

1,4-di-Boc-2-hydroxymethylpiperazine

-

95% Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

15% Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

To a reaction vessel, add 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg), 95% ethanol (30 kg), and a prepared aqueous solution of sodium hydroxide (3.5 kg NaOH in 21 kg water).

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Cool the residue to room temperature and add dichloromethane (30 kg).

-

Separate the aqueous phase and extract it three times with dichloromethane (3 x 20 kg).

-

Combine the organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Add n-hexane (35 kg) to the crude oil to induce crystallization.

-

Filter the solid and dry to obtain (R)-1-Boc-3-hydroxymethylpiperazine.

Step 2: Deprotection of (R)-1-Boc-3-hydroxymethylpiperazine

This protocol is a standard procedure for Boc deprotection, adapted from a similar transformation[2].

Materials:

-

(R)-1-Boc-3-hydroxymethylpiperazine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

1N Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve (R)-1-Boc-3-hydroxymethylpiperazine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a 1N sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-3-(hydroxymethyl)piperazine.

Step 3: Synthesis of this compound

This protocol is based on a general method for the N-Cbz protection of piperazine derivatives[3].

Materials:

-

(R)-3-(hydroxymethyl)piperazine

-

Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

Procedure:

-

Dissolve (R)-3-(hydroxymethyl)piperazine in a biphasic system of dichloromethane and aqueous sodium carbonate solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.0 equivalent) dropwise while stirring vigorously.

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 1 | (R)-1-Boc-3-hydroxymethylpiperazine | 1,4-di-Boc-2-hydroxymethylpiperazine | NaOH | Ethanol, DCM | 91% | 98.6% | [1] |

| 2 | (R)-3-(hydroxymethyl)piperazine | (R)-1-Boc-3-hydroxymethylpiperazine | TFA | DCM | N/A | N/A | [2] |

| 3 | This compound | (R)-3-(hydroxymethyl)piperazine | Cbz-Cl, Na₂CO₃ | DCM | N/A | N/A | [3] |

Note: N/A indicates that specific data for this reaction step was not available in the cited literature, but the procedures are standard and expected to proceed in good to excellent yields.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

References

A Technical Guide to the Physicochemical Properties of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as formulation, absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound (CAS No: 191739-40-9).

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| Boiling Point | 413.8 °C at 760 mmHg | [1] |

| Density | 1.189 g/cm³ | [1] |

| Flash Point | 204 °C | [1] |

| Polar Surface Area (PSA) | 61.80 Ų | [1][2] |

| XLogP3 (Calculated) | 0.856 | [1] |

| Vapor Pressure | 1.38E-07 mmHg at 25°C | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures applicable to organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: Finely powder a small amount of the dry compound.[3] Tightly pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

Initial Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting point range is T1-T2.[3]

-

Replicates: Perform at least two more careful determinations until consistent values are obtained.

Solubility Determination

Solubility is a crucial parameter that affects a drug's bioavailability.[6] The equilibrium or thermodynamic solubility is typically determined using the shake-flask method.[7]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4). The excess solid should be visible to ensure a saturated solution is formed.[7][8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[9]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[9][10]

-

Calculation: Calculate the solubility by factoring in the dilution and converting the concentration to the desired units (e.g., mg/mL or µM).

pKa Determination

The ionization constant (pKa) is critical as it dictates the charge state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[11][12] Potentiometric titration is a common and reliable method for pKa determination.[13]

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard pH buffers (e.g., pH 4, 7, and 10).[14]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

-

Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[14]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the inflection point of the resulting sigmoid curve.[13] Perform multiple titrations to ensure reproducibility.[14]

LogP Determination

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and overall ADME properties.[15] Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[16][17]

Methodology: RP-HPLC Method

-

Standard Selection: Choose a series of reference compounds with known LogP values that span a range encompassing the expected LogP of the test compound.[16]

-

Chromatographic System: Use a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[17]

-

Calibration Curve Generation: Inject each reference compound onto the HPLC system and measure its retention time (t_R_). Calculate the capacity factor (k') for each standard. Plot the known LogP values of the standards against their corresponding log k' values to generate a linear calibration curve.[16]

-

Sample Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and determine its retention time and calculate its log k'.

-

LogP Calculation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k' value.[16]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. rheolution.com [rheolution.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 12. ijirss.com [ijirss.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS number 191739-40-9 details

CAS Number: 191739-40-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a probable synthetic route with experimental protocols, and its application as an intermediate in the development of pharmacologically active agents.

Chemical and Physical Properties

This compound is a disubstituted piperazine derivative featuring a carbobenzyloxy (Cbz or Z) protecting group on one of the nitrogen atoms and a hydroxymethyl substituent on the piperazine ring. This strategic combination of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Exact Mass | 250.131742 g/mol | [1] |

| Appearance | Colorless to White to Yellow Solid or Liquid | [2] |

| Density | 1.189 g/cm³ | [1] |

| Boiling Point | 413.8 °C at 760 mmHg | [1] |

| Flash Point | 204 °C | [1] |

| Refractive Index | 1.549 | [1] |

| Polar Surface Area | 61.80 Ų | [1] |

| XLogP3 | 0.856 | [1] |

Synonyms:

-

4-N-CBZ-2-HYDROXYMETHYL-PIPERAZINE[1]

-

4-N-benzyloxycarbonyl-2-hydroxymethylpiperazine[1]

-

3-hydroxymethyl-piperazine-1-carboxylic acid benzyl ester[1]

-

1-Cbz-3-hydroxymethylpiperazine

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a selective N-protection of 2-(hydroxymethyl)piperazine. Due to the two secondary amine groups in the starting material, regioselectivity can be a challenge. One common approach involves the use of a temporary protecting group on one nitrogen, followed by the introduction of the Cbz group and subsequent deprotection. A more direct approach, outlined below, relies on controlled reaction conditions to favor mono-substitution.

Reaction Scheme:

A proposed synthetic route for this compound.

Materials:

-

2-(hydroxymethyl)piperazine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Dissolution of Starting Material: Dissolve 2-(hydroxymethyl)piperazine in a biphasic solvent system, such as a mixture of dichloromethane and an aqueous solution of sodium bicarbonate. The aqueous base serves to neutralize the HCl generated during the reaction.

-

Addition of Protecting Agent: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add a solution of benzyl chloroformate in dichloromethane dropwise to the stirred mixture. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of the di-substituted by-product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. This removes the inorganic salts and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for this type of compound. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

Applications in Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs. This compound, with its protected amine and a free alcohol, is a valuable intermediate for creating more complex molecules. The Cbz group provides robust protection for one of the piperazine nitrogens while the other nitrogen and the hydroxyl group are available for further derivatization.

One area of application is in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as sigma (σ) receptors. For instance, benzylpiperazine derivatives have been investigated as potent and selective σ₁ receptor antagonists for the potential treatment of neuropathic pain.

Illustrative Experimental Workflow in Drug Discovery

The following diagram illustrates a typical workflow where this compound could be utilized as a starting material for the synthesis of a target molecule, followed by biological evaluation.

A general workflow for the use of this compound in drug discovery.

Signaling Pathways

As mentioned, benzylpiperazine scaffolds are of interest in the development of σ₁ receptor ligands. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.

The diagram below provides a simplified representation of the modulatory role of the σ₁ receptor, a potential target for compounds derived from this compound.

A simplified diagram of the σ₁ receptor's role in cellular signaling.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility.

References

The Piperazine Scaffold: A Cornerstone in CNS Drug Discovery - A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous structural motif in centrally acting pharmaceuticals. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, allow for specific and potent interactions with a variety of CNS targets. This technical guide provides an in-depth exploration of the mechanism of action of key piperazine derivatives used in the management of CNS disorders, with a focus on their interactions with critical neurotransmitter systems. We will delve into the quantitative aspects of their receptor binding, detail the experimental protocols used to elucidate these interactions, and visualize the complex signaling pathways they modulate.

Core Mechanisms of Action: Targeting Dopamine and Serotonin Systems

The therapeutic efficacy of many piperazine derivatives in CNS disorders such as schizophrenia, depression, and anxiety stems primarily from their ability to modulate dopaminergic and serotonergic neurotransmission.[1][2] Atypical antipsychotics, for instance, are often characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual action is believed to contribute to their improved side-effect profile compared to typical antipsychotics, particularly regarding extrapyramidal symptoms.[4] In contrast, piperazine-based antidepressants and anxiolytics often exhibit high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, and may also inhibit the reuptake of serotonin.[5][6][7]

Quantitative Analysis of Receptor Binding Affinities

The interaction of a drug with its receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the in vitro Ki values for several prominent piperazine derivatives across a range of CNS receptors. This data, compiled from various radioligand binding studies, highlights the diverse pharmacological profiles of these agents.

Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics with a Piperazine Moiety

| Receptor | Aripiprazole | Clozapine | Olanzapine | Ziprasidone |

| Dopamine D1 | 55 | 85 | 31 | 13 |

| Dopamine D2 | 0.34[8] | 125[8] | 11[8] | 4.8[8] |

| Dopamine D3 | 0.8 | 4 | 49 | 7.2 |

| Dopamine D4 | 44 | 9 | 27 | 32 |

| Serotonin 5-HT1A | 4.2 | 170 | 305 | 3.4 |

| Serotonin 5-HT2A | 3.4 | 13[9] | 4 | 0.4 |

| Serotonin 5-HT2C | 15 | 13 | 11 | 1.3 |

| Serotonin 5-HT6 | - | 6 | 10 | 4 |

| Serotonin 5-HT7 | 39 | 13 | 57 | 17 |

| Histamine H1 | 61[8] | 2.8[8] | 7.1[8] | 46.8[8] |

| Muscarinic M1 | >10,000 | 1.9 | 2.5 | >1,000 |

| Adrenergic α1 | 57 | 7 | 19 | 11 |

Note: Ki values are compiled from multiple sources and experimental conditions may vary.[8][10][11][12][13][14][15] A lower Ki value indicates higher binding affinity.

Table 2: Receptor Binding Affinities (Ki, nM) of Other CNS-Active Piperazine Derivatives

| Receptor | Buspirone | Trazodone | Nefazodone |

| Dopamine D2 | Moderate Affinity[6] | 280 | 36 |

| Serotonin 5-HT1A | High Affinity[16] | 69 | 80 |

| Serotonin 5-HT2A | 54 | 19.5[5] | ~2-20[5] |

| Serotonin 5-HT2C | 130 | 300 | ~30-100[5] |

| Serotonin Transporter (SERT) | - | 200 | 200 |

| Adrenergic α1 | 300 | 39 | 5 |

| Adrenergic α2 | 56 | 540 | 60 |

| Histamine H1 | >10,000 | 170 | 24 |

Note: Ki values are compiled from multiple sources and experimental conditions may vary.[5][17][18][19][20][21] A lower Ki value indicates higher binding affinity.

Experimental Protocols

The quantitative data presented above is primarily generated through radioligand binding assays and functional cell-based assays. Understanding the methodologies behind these experiments is crucial for interpreting the data and for the design of new drug discovery campaigns.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific G protein-coupled receptor (GPCR).

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to subsequently calculate the inhibition constant (Ki).

Materials:

-

Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing the dopamine D2 receptor).[22]

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).[22]

-

Unlabeled competing ligand for determination of non-specific binding (e.g., Haloperidol).

-

Test compounds (piperazine derivatives) at a range of concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[23]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[23]

-

Filtration apparatus (e.g., Brandel or Packard cell harvester).

-

Scintillation cocktail.

-

Microplate scintillation counter (e.g., Wallac TriLux 1450 MicroBeta counter).[23]

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competitor binding (radioligand + varying concentrations of the test compound).

-

Incubation: To each well, add the cell membrane preparation (typically 50-120 µg of protein for tissue homogenates or 3-20 µg for cultured cells), the radioligand at a fixed concentration (usually at or below its Kd value), and either buffer, unlabeled competitor, or the test compound.[23][24] The final assay volume is typically 250 µL.[23]

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[23]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Drying and Counting: Dry the filters (e.g., for 30 minutes at 50°C).[23] Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[25][26]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

-

Protocol 2: Cell-Based cAMP Assay for Functional Activity (IC50/EC50 Determination)

This protocol describes a method to measure the functional activity of a piperazine derivative at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the concentration of a test compound that produces 50% of its maximal effect (EC50 for agonists) or inhibits 50% of the response to an agonist (IC50 for antagonists).

Materials:

-

CHO-K1 or HEK293-T cells transiently or stably expressing the GPCR of interest.[28]

-

Cell culture medium and supplements.

-

Test compounds (piperazine derivatives).

-

Reference agonist (for antagonist assays).

-

Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).[29]

-

cAMP detection kit (e.g., GloSensor™ cAMP Assay from Promega, or a competitive immunoassay kit).[30]

-

White, opaque 96- or 384-well plates (for luminescence-based assays).[29]

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Seeding: Seed the cells into the appropriate microplate at a predetermined density and incubate overnight to allow for attachment.[29]

-

Compound Addition (Gs-coupled receptor - agonist effect):

-

Prepare serial dilutions of the test compound.

-

Remove the cell culture medium and add the compound dilutions to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.[29]

-

-

Compound Addition (Gi-coupled receptor - agonist effect):

-

Prepare serial dilutions of the test compound in a buffer containing a fixed concentration of forskolin.

-

Remove the cell culture medium and add the compound/forskolin mixture.

-

Incubate for a specified time.[29]

-

-

Compound Addition (Antagonist effect):

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration of a reference agonist (for Gs-coupled receptors) or agonist plus forskolin (for Gi-coupled receptors).

-

Incubate for a specified time.

-

-

Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves lysing the cells and then adding detection reagents.

-

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal is typically proportional (for some assays) or inversely proportional (for competitive immunoassays) to the cAMP concentration.

-

Data Analysis:

Visualization of Signaling Pathways

The interaction of piperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the Graphviz DOT language, illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors, which are key targets for many of the compounds discussed.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

Piperazine derivatives represent a cornerstone of modern neuropharmacology. Their diverse mechanisms of action, primarily centered on the modulation of dopamine and serotonin systems, have led to the development of effective treatments for a wide range of CNS disorders. The quantitative data on receptor binding affinities, obtained through rigorous experimental protocols such as radioligand binding assays, provide a clear understanding of their structure-activity relationships and guide the development of new chemical entities with improved efficacy and safety profiles. The visualization of their downstream signaling pathways further illuminates the complex molecular events that underpin their therapeutic effects. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to advance the field of CNS therapeutics built upon the versatile piperazine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. The Importance of Serotonin-Dopamine Interactions in the Action of Clozapine | Semantic Scholar [semanticscholar.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Nefazodone - Wikipedia [en.wikipedia.org]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buspirone - Wikipedia [en.wikipedia.org]

- 20. Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ricerca.uniba.it [ricerca.uniba.it]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. revvity.com [revvity.com]

- 25. clyte.tech [clyte.tech]

- 26. Star Republic: Guide for Biologists [sciencegateway.org]

- 27. cdn-links.lww.com [cdn-links.lww.com]

- 28. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. biocompare.com [biocompare.com]

molecular structure and weight of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed, plausible synthetic protocol for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate. Due to the limited publicly available data on the specific biological activity of this molecule, this guide also explores the biological activity and associated signaling pathways of a closely related benzylpiperazine derivative, offering a valuable contextual framework for future research and drug development endeavors.

Molecular and Physicochemical Data

Quantitative data for this compound is summarized below. This information is crucial for experimental design, including reaction stoichiometry, and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 |

| InChI Key | WYLJXEXNZWQHBJ-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

This initial step focuses on creating the chiral piperazine core with the necessary hydroxymethyl substituent. The synthesis starts from readily available chiral precursors.

-

Reaction: Ethylenediamine and (S)-glycidol are reacted to form (R)-2-hydroxymethyl piperazine through a direct ring-closure reaction catalyzed by a suitable catalyst like copper chromite.

-

Protection: The resulting (R)-2-hydroxymethyl piperazine is then protected with di-tert-butyl dicarbonate (Boc)₂O under alkaline conditions to yield 1,4-di-Boc-2-hydroxymethyl piperazine.

-

Selective Deprotection: The 1,4-di-Boc-2-hydroxymethyl piperazine is subsequently hydrolyzed under controlled alkaline conditions to selectively remove one of the Boc groups, yielding (R)-1-Boc-3-hydroxymethyl piperazine[1].

Step 2: Benzylation of the Piperazine Nitrogen

The final step involves the introduction of the benzyl carboxylate group onto the free nitrogen of the piperazine ring.

-

Reaction: (R)-1-Boc-3-hydroxymethyl piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine.

-

Addition of Benzyl Chloroformate: The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise.

-

Work-up: The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound[2].

Biological Activity and Signaling Pathway of a Related Analog

Direct experimental data on the biological activity of this compound is not prominently available. However, research on structurally similar benzylpiperazine derivatives provides valuable insights into their potential therapeutic applications.

One such analog, the naftopidil-derived α1D/1A antagonist 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) , has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells. Notably, this pro-apoptotic effect is independent of its α1-adrenoceptor blocking activity[3].

The mechanism of action for HJZ-12 involves the modulation of key signaling pathways that regulate cell cycle and apoptosis. Specifically, HJZ-12 has been observed to influence the Bmi-1/p16 and Akt/p27 pathways. The downregulation of Bmi-1 leads to an upregulation of the tumor suppressor p16, which in turn promotes cell cycle arrest. Concurrently, the inhibition of the Akt signaling pathway results in the stabilization and activation of the cell cycle inhibitor p27[3].

The following diagram illustrates the proposed signaling pathway through which the analog HJZ-12 exerts its pro-apoptotic effects.

Caption: Proposed signaling pathway for the pro-apoptotic effects of a benzylpiperazine analog.

This guide serves as a foundational resource for researchers interested in this compound. The provided synthetic protocol offers a practical starting point for its preparation, while the information on a related analog's biological activity suggests potential avenues for investigating its therapeutic properties. Further experimental validation is necessary to elucidate the specific biological functions of the title compound.

References

- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

Navigating the Physicochemical Landscape of N-Cbz-Hydroxymethylpiperazine Derivatives: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The N-Cbz-hydroxymethylpiperazine scaffold is a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and functional group handles for the synthesis of novel therapeutic agents. However, the successful progression of these compounds from discovery to clinical application is critically dependent on a thorough understanding of their physicochemical properties, particularly solubility and stability. This in-depth technical guide provides a comprehensive framework for evaluating these key parameters, addressing the current landscape of available data and presenting detailed methodologies for their experimental determination.

While specific quantitative solubility and stability data for a broad range of N-Cbz-hydroxymethylpiperazine derivatives are not extensively documented in publicly available literature, this guide equips researchers with the necessary protocols and theoretical understanding to generate this crucial information. By leveraging established principles of forced degradation and solubility assessment, this document serves as a practical resource for drug development professionals working with this important class of molecules.

Solubility Profile of N-Cbz-Hydroxymethylpiperazine Derivatives

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of the polar hydroxymethyl group and the lipophilic Cbz (carboxybenzyl) protecting group in the N-Cbz-hydroxymethylpiperazine core suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

General Solubility Considerations

-

Piperazine Core: The parent piperazine molecule is highly soluble in water and also shows good solubility in alcohols like ethanol and methanol.[1] This is attributed to the two nitrogen atoms which can participate in hydrogen bonding.

-

Cbz Group: The benzyloxycarbonyl (Cbz) group is a common amine protecting group that introduces a significant lipophilic character to the molecule.[2] This will generally decrease aqueous solubility and increase solubility in organic solvents.

-

Hydroxymethyl Group: The hydroxymethyl (-CH₂OH) substituent is a polar group capable of acting as both a hydrogen bond donor and acceptor, which is expected to enhance aqueous solubility.

The interplay of these structural features means that the overall solubility of N-Cbz-hydroxymethylpiperazine derivatives will be a balance between the hydrophilicity of the piperazine and hydroxymethyl moieties and the lipophilicity of the Cbz group and any other nonpolar substituents.

Quantitative Solubility Data

Specific quantitative solubility data for N-Cbz-hydroxymethylpiperazine derivatives in various solvents is scarce in the public domain. However, some data is available for related structures which can provide a general indication of expected solubility. For instance, a water-sensitive prodrug, referred to as C1, demonstrated varying solubility in a range of anhydrous, aprotic solvents.

Table 1: Illustrative Solubility of a Related Compound (C1) in Anhydrous Solvents

| Solvent | Solubility (mg/mL) |

| Toluene | < 0.01 |

| tert-Butylmethyl ether | < 0.01 |

| Chloroform | < 0.01 |

| Dichloromethane | < 0.01 |

| Ethyl acetate | 0.23 |

| Isobutylmethyl ketone | 0.30 |

| Acetonitrile | 1.5 |

| 2-Methyltetrahydrofuran | 3.0 |

| Dimethoxyethane | 10 |

| Acetone | 13 |

| Dioxane | 31 |

| Tetrahydrofuran | 64 |

| Dimethyl sulfoxide | > 400 |

Data adapted from a study on a water-sensitive prodrug, C1.[3]

This table highlights the significant impact of solvent polarity on the solubility of a complex organic molecule. It is reasonable to expect that N-Cbz-hydroxymethylpiperazine derivatives will exhibit a similar trend of increasing solubility with increasing solvent polarity.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of an N-Cbz-hydroxymethylpiperazine derivative using the shake-flask method, which is considered the gold standard.

Objective: To determine the solubility of an N-Cbz-hydroxymethylpiperazine derivative in a specific solvent at a controlled temperature.

Materials:

-

N-Cbz-hydroxymethylpiperazine derivative of interest

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the N-Cbz-hydroxymethylpiperazine derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant at high speed to remove any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the N-Cbz-hydroxymethylpiperazine derivative of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the concentration determined from the HPLC analysis and the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

Caption: Workflow for solubility determination.

Stability of N-Cbz-Hydroxymethylpiperazine Derivatives and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a mandatory step in drug development.[4][5] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[6]

Potential Degradation Pathways

For N-Cbz-hydroxymethylpiperazine derivatives, several degradation pathways can be anticipated:

-

Hydrolysis: The Cbz group, being a carbamate, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the protecting group and the formation of the corresponding unprotected piperazine derivative and benzyl alcohol. The ester-like nature of the carbamate makes it a primary target for hydrolytic degradation.

-

Oxidation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation. The benzylic position of the Cbz group is also a potential site for oxidative degradation.

-

Photodegradation: Aromatic systems, such as the phenyl ring of the Cbz group, can absorb UV light, potentially leading to photodegradation.

-

Thermal Degradation: Exposure to high temperatures can induce thermal decomposition of the molecule.

Forced Degradation Experimental Protocols

The following protocols outline typical conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 60°C | Up to 72 hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 60°C | Up to 72 hours |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal | Dry Heat | 60°C - 80°C | Up to 7 days |

| Photostability | ICH Q1B conditions (UV and visible light) | Room Temperature | As per ICH guidelines |

Experimental Procedure:

-

Sample Preparation: Prepare solutions of the N-Cbz-hydroxymethylpiperazine derivative in the respective stress media at a known concentration (e.g., 1 mg/mL). For thermal degradation, the solid compound is used. A control sample, protected from the stress condition, should be prepared and analyzed alongside the stressed samples.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Samples should be withdrawn at various time points to monitor the progress of degradation.

-

Sample Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent further degradation and to protect the analytical column.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, typically HPLC.

Caption: Forced degradation workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Protocol for Method Development:

-

Column Selection: A C18 column is a common starting point. For basic compounds like piperazine derivatives, columns with end-capping or the use of a mobile phase additive like triethylamine can help reduce peak tailing.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic piperazine derivatives.

-

Detection: A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity and can help in the initial characterization of degradation products by comparing their UV spectra to that of the parent compound.

-

Method Optimization:

-

Isocratic vs. Gradient Elution: Start with an isocratic method. If co-elution of the parent compound and degradation products is observed, a gradient elution program, where the proportion of the organic modifier is changed over time, should be developed.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of the N-Cbz-hydroxymethylpiperazine derivative to ensure maximum sensitivity.

-

-

Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

References

The Multifaceted Therapeutic Potential of Substituted Piperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged" scaffold in drug discovery, leading to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the significant potential of substituted piperazines, with a focus on their anticancer, antipsychotic, antidepressant, and antimicrobial activities. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Substituted Piperazines

Substituted piperazines have emerged as a promising class of compounds in oncology, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2] The versatility of the piperazine ring allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles.[2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted piperazines is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the reported activities of various piperazine derivatives against several human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 | Breast | 1.00 | [3][4] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 | Non-small cell lung | 1.35 | [3][4] |

| PCC | Novel piperazine derivative | SNU-475 | Liver | 6.98 ± 0.11 | [5] |

| PCC | Novel piperazine derivative | SNU-423 | Liver | 7.76 ± 0.45 | [5] |

| Compound 118 | Quinoxaline di-N-oxide derivative | HUH-7 | Liver | 3.1 | [6] |

| Compound 119 | Quinoxaline di-N-oxide derivative | HCT-116 | Colon | 4.5 | [6] |

| Compound 122 | Quinoxalinylpiperazine derivative | HCT116 | Colon | 0.029 ± 0.0014 | [6] |

| Compound 122 | Quinoxalinylpiperazine derivative | HCT-15 (drug-resistant) | Colon | 0.021 ± 0.00098 | [6] |

| Various derivatives | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine | MCF7, BT20, T47D, CAMA-1 | Breast | 0.31–120.52 | [7] |

| Hybrid compounds | 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 | Breast | 10.34–66.78 | [7] |

Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of substituted piperazines relies on standardized in vitro assays that measure cell viability, proliferation, and cytotoxicity.

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (typically 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[9][10]

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.[8]

-

Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[8][9]

-

MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9]

-

Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from a dose-response curve.[8]

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.[9]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 9-well plates and treated with the test compounds.[9]

-

Cell Fixation: After the incubation period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubating for 1 hour at 4°C.[9]

-

Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is then added to each well, and the plates are incubated at room temperature for 30 minutes.[9]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[9]

-

Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.[9]

-

Absorbance Measurement: The absorbance is read at approximately 510 nm.[9]

Signaling Pathways in Anticancer Activity

Many substituted piperazines exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) signaling pathways.[5][9]

Caption: General signaling pathways for piperazine-induced apoptosis.

Antipsychotic Activity of Substituted Piperazines

Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs.[11] Their mechanism of action primarily involves the modulation of dopaminergic and serotonergic neurotransmitter systems, with a key focus on dopamine D2 and serotonin 5-HT1A receptors.[11][12]

Quantitative Data on Receptor Binding Affinity

The affinity of antipsychotic piperazine derivatives for their target receptors is a critical determinant of their efficacy and side-effect profile. This affinity is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki in nM) | Reference |

| Aripiprazole | Dopamine D2 | 0.34 | [2] |

| Aripiprazole | Serotonin 5-HT1A | 1.7 | [2] |

| Aripiprazole | Serotonin 5-HT2A | 3.4 | [2] |

| Compound 12a | Dopamine D2 | 300 | [2] |

| Compound 12a | Serotonin 5-HT1A | 41.5 | [2] |

| Compound 12a | Serotonin 5-HT7 | 42.5 | [2] |

| Compound 9b | Serotonin 5-HT1A | 23.9 | [2] |

| Compound 9b | Serotonin 5-HT2A | 39.4 | [2] |

| Compound 9b | Serotonin 5-HT7 | 45.0 | [2] |

| (-)-38, (-)-39, (-)-41, (-)-54 | Dopamine D1 | <10 | [13] |

Experimental Protocol for Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Membrane Preparation: Crude membrane fractions containing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A) are prepared from cultured cells expressing the receptor or from specific brain regions of rodents.[14]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperazine derivative).[14]

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[14]

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15]

Signaling Pathways in Antipsychotic Activity

The therapeutic effects of atypical antipsychotics are attributed to their dual action on dopamine D2 and serotonin 5-HT1A receptors, which helps to normalize dopaminergic neurotransmission in different brain regions.

Caption: Dopamine and serotonin pathways in antipsychotic action.

Antidepressant Activity of Substituted Piperazines

The piperazine moiety is a common structural feature in many antidepressant drugs.[16] These compounds often exert their effects by modulating the serotonergic system, acting as serotonin reuptake inhibitors or as agonists/antagonists at specific serotonin receptors.[16][17]

Quantitative Data on Antidepressant-like Activity

The antidepressant potential of piperazine derivatives is often evaluated in preclinical animal models, where a reduction in immobility time is indicative of an antidepressant-like effect.

| Compound | Animal Model | Dose | Effect | Reference |

| LQFM212 | Forced Swim Test (mice) | 54 µmol/kg | Reversal of antidepressant-like effect by WAY-100635, PCPA, prazosin, SCH-23390, sulpiride or AMPT | [18] |

| Compound 4p | Forced Swim Test & Tail Suspension Test (mice) | Not specified | Antidepressant-like effect prevented by pCPA, (-)pindolol, and WAY 100635 | [17] |

| Compound 3o | Forced Swim Test & Tail Suspension Test (mice) | Not specified | Antidepressant-like effect prevented by pCPA, (-)pindolol, and WAY 100635 | [17] |

| Compound 6a | Forced Swim Test (mice) | 40 mg/kg | 18.9% reduction in immobility time | [19] |

| Compound 18a | Forced Swim Test (mice) | 40 mg/kg | 14.5% reduction in immobility time | [19] |

| Piperine | Forced Swim Test & Tail Suspension Test (mice) | Not specified | Anti-immobility effect abolished by pCPA | [20] |

Experimental Protocols for Antidepressant Activity Screening

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[19][21]

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the time the mouse floats motionless or makes only small movements to keep its head above water) is recorded during the last 4 minutes of the session.

-

Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a specific time before the test.[19][21]

-

Data Analysis: A reduction in the duration of immobility is considered an antidepressant-like effect.

The TST is another common behavioral despair model used to assess antidepressant activity.[19][21]

-

Apparatus: Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip, from a horizontal bar.

-

Procedure: The mice are suspended for a 6-minute period, and the total duration of immobility is recorded.

-

Drug Administration: Similar to the FST, the test compound or vehicle is administered prior to the test.[21]

-

Data Analysis: A decrease in the immobility time is indicative of an antidepressant-like effect.

Signaling Pathways in Antidepressant Activity

The antidepressant effects of many piperazine derivatives are mediated through the enhancement of serotonergic neurotransmission. This can involve the inhibition of the serotonin transporter (SERT) and/or direct interaction with serotonin receptors, particularly the 5-HT1A receptor.

Caption: Serotonergic pathways in antidepressant action.

Antimicrobial Activity of Substituted Piperazines

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[22] The incorporation of the piperazine nucleus into different chemical scaffolds has led to the development of potent antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Sparfloxacin and Gatifloxacin derivatives | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | 1-5 | |

| Chalcone derivatives | Candida albicans | 2.22 | |

| Quinolone derivatives | Gram-positive bacteria | 0.015 | |

| Thiadiazole derivatives (4, 6c, 6d) | S. aureus | 16 | [23] |

| Thiadiazole derivatives (6d, 7b) | B. subtilis | 16 | [23] |

| Thiadiazole derivative (6c) | E. coli | 8 | [23] |

| Piperazine derivative (308) | MRSA | 2 | [24] |

| Piperazine derivative (327) | MRSA | 2 | [24] |

| Piperazine derivative (328) | MRSA | 2 | [24] |

| Piperazine derivative (308) | S. aureus | 2 | [24] |

| Piperazine derivative (327) | S. aureus | 4 | [24] |

| Piperazine derivative (328) | S. aureus | 2 | [24] |

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a standard laboratory method used to determine the MIC of an antimicrobial agent.[23]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilutions: The piperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of action for many antimicrobial piperazine derivatives are still under investigation. However, it is believed that they may act by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Caption: Workflow for Broth Microdilution Method.

Conclusion

Substituted piperazines represent a remarkably versatile and enduring scaffold in drug discovery. The breadth of their biological activities, spanning from anticancer and antipsychotic to antidepressant and antimicrobial effects, underscores their significance in medicinal chemistry. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with these activities. It is anticipated that the continued exploration of the vast chemical space around the piperazine nucleus will lead to the development of novel and improved therapeutic agents to address a wide range of unmet medical needs.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. scielo.br [scielo.br]

- 16. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Involvement of serotonergic system in the antidepressant-like effect of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 22. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ijcmas.com [ijcmas.com]

discovery and history of piperazine-based compounds in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine-Based Compounds in Drug Development

For researchers, scientists, and drug development professionals, the journey of the simple six-membered heterocycle, piperazine, from a deworming agent to a privileged scaffold in a multitude of blockbuster drugs offers a compelling narrative of innovation in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of piperazine-based compounds, detailing their evolution across various therapeutic landscapes. We will explore the pivotal discoveries, structure-activity relationships (SAR), and the experimental underpinnings that have solidified piperazine's status as a versatile and indispensable tool in the pharmacopeia.

From Anthelmintic Origins to a Privileged Scaffold

The story of piperazine in medicine begins not with a complex biological target but with a straightforward application: the treatment of parasitic worm infections.[1] Introduced in the early 20th century, piperazine was found to be an effective anthelmintic agent.[2] Its mechanism of action involves paralyzing parasites by acting as a GABA (gamma-aminobutyric acid) receptor agonist, which allows the host to expel the inert organisms.[2] This early success, often with simple salts like piperazine citrate and adipate, laid the groundwork for its broader investigation.[2]

Chemists and pharmacologists soon recognized the unique physicochemical properties of the piperazine ring. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties like solubility, basicity, and receptor affinity. This inherent versatility has led to piperazine being classified as a "privileged scaffold" – a molecular framework that is recurrently found in successful drugs targeting a range of biological targets.[3]

A Journey Through Therapeutic Areas

The adaptability of the piperazine core has enabled its incorporation into a diverse array of drug classes, each with its own unique history of development.

Antihistamines: Combating Allergic Responses

Following the discovery of the first antihistamines in the 1940s, the quest for more effective and less sedating agents led researchers to explore various chemical scaffolds.[4] The incorporation of a piperazine ring proved to be a significant breakthrough, leading to the development of first-generation antihistamines like cyclizine and meclizine.[4] These compounds, however, were known for their sedative side effects due to their ability to cross the blood-brain barrier.[4]

A major advancement came with the development of second-generation antihistamines, exemplified by cetirizine . By adding a carboxylic acid group to the structure of hydroxyzine, a first-generation antihistamine, its lipophilicity was drastically reduced, limiting its penetration into the central nervous system and thus minimizing sedation.[4]

Antipsychotics: Modulating Neurotransmission

The development of antipsychotic drugs has been heavily influenced by the need to target dopamine and serotonin receptors in the brain.[5] The piperazine moiety has been instrumental in creating compounds with the desired receptor binding profiles. A prime example is olanzapine , an atypical antipsychotic with a complex receptor pharmacology, showing affinity for multiple dopamine and serotonin receptor subtypes.[6][7] The piperazine ring in olanzapine is a key structural feature contributing to its therapeutic efficacy in treating schizophrenia and bipolar disorder.[5]

Antidepressants: Targeting Monoamine Systems

Piperazine is a common substructure in many antidepressant drugs, largely due to its favorable pharmacokinetic profile for CNS penetration and its role in specific binding conformations. Many piperazine-based antidepressants act by modulating the levels of neurotransmitters like serotonin and norepinephrine in the brain.[8] Their development often involves screening for activity in preclinical models such as the forced swim test, which assesses antidepressant-like activity in rodents.[9][10]

Anticancer Agents: A Modern Frontier

In recent decades, the piperazine scaffold has emerged as a crucial component in the design of targeted anticancer therapies.[11] A landmark example is imatinib , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[12] The piperazine group in imatinib plays a critical role in its binding to the ATP-binding site of the Bcr-Abl oncoprotein, inhibiting its activity and halting cancer cell proliferation.[13] Numerous other piperazine-containing compounds have since been developed to target various kinases and signaling pathways implicated in cancer.[14]

Antivirals: Inhibiting Viral Replication

The versatility of the piperazine ring extends to the development of antiviral agents.[15] Several FDA-approved antiviral drugs for the treatment of HIV incorporate a piperazine moiety.[15] These compounds often target key viral enzymes, such as reverse transcriptase, which are essential for viral replication.[15] For instance, drugs like indinavir and delavirdine contain a piperazine ring as part of their core structure.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for representative piperazine-based drugs across different therapeutic classes.

Table 1: Pharmacokinetic Parameters of Key Piperazine-Based Drugs

| Drug | Therapeutic Class | Tmax (hours) | Protein Binding (%) | Metabolism | Elimination Half-Life (t½) (hours) |